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Alternariol 9-Gentiobioside -

Alternariol 9-Gentiobioside

Catalog Number: EVT-13570960
CAS Number:
Molecular Formula: C26H30O15
Molecular Weight: 582.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of alternariol 9-gentiobioside can be achieved through enzymatic glycosylation processes. Enzymes such as UDP-glucosyltransferases play a crucial role in the glycosylation of alternariol, converting it into its gentiobioside form. Recent studies have demonstrated efficient methods for synthesizing modified forms of alternariol using these enzymes .

Technical Details
The enzymatic synthesis typically involves:

  • Substrate Preparation: Alternariol is isolated from fungal cultures.
  • Enzyme Selection: Specific UDP-glucosyltransferases are screened for their ability to catalyze the glycosylation reaction.
  • Reaction Conditions: The reactions are conducted under controlled conditions to optimize yield and purity, often monitored using high-performance liquid chromatography (HPLC) to track product formation .
Molecular Structure Analysis

Structure of Alternariol 9-Gentiobioside
The molecular structure of alternariol 9-gentiobioside features a tricyclic core characteristic of polyketides, with hydroxyl groups that contribute to its biological activity. The gentiobiose moiety enhances its solubility and stability in biological systems.

Molecular Data

  • Chemical Formula: C20_{20}H22_{22}O10_{10}
  • Molecular Weight: Approximately 422.38 g/mol
  • Structural Features: The compound contains multiple hydroxyl groups and a glycosidic bond connecting the gentiobiose to the alternariol backbone, which is crucial for its biological interactions .
Chemical Reactions Analysis

Reactions Involving Alternariol 9-Gentiobioside
Alternariol 9-gentiobioside can undergo various chemical reactions typical for glycosides:

  • Hydrolysis: In aqueous environments, it can be hydrolyzed back to alternariol and gentiobiose.
  • Oxidation-Reduction Reactions: The hydroxyl groups can participate in redox reactions, influencing its reactivity and stability.

Technical Details
The stability of alternariol 9-gentiobioside under different pH conditions has been studied, revealing that it remains stable in neutral to slightly acidic environments but may degrade under extreme conditions .

Mechanism of Action

Biological Activity and Mechanism
Alternariol and its derivatives, including alternariol 9-gentiobioside, exhibit significant biological activities such as cytotoxicity and genotoxicity. The mechanism involves:

  • Cell Cycle Arrest: Alternariol has been shown to induce cell cycle arrest at the G2/M phase in various cell lines, which may contribute to its immunosuppressive properties .
  • Aryl Hydrocarbon Receptor Interaction: It potentially interacts with the aryl hydrocarbon receptor, influencing gene expression related to detoxification processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in methanol and acetonitrile; less soluble in water.

Chemical Properties

Relevant analyses have shown that alternariol 9-gentiobioside retains significant biological activity while being less toxic than its parent compound due to the protective effects of the glycosylation .

Applications

Scientific Uses
Alternariol 9-gentiobioside is primarily used in research settings:

  • Toxicology Studies: Investigating its cytotoxic effects on various cell lines helps understand mycotoxin-related health risks.
  • Food Safety Assessments: Used as a marker for assessing fungal contamination in food products.
  • Pharmacological Research: Its unique structure makes it a candidate for studying potential therapeutic applications against cancer due to its cytotoxic properties .
Biosynthesis Pathways and Genetic Regulation in *Alternaria* spp.

Enzymatic Processes in Alternariol Glycosylation

Alternariol 9-gentiobioside is synthesized through the enzymatic glycosylation of alternariol (AOH), a polyketide mycotoxin produced by Alternaria species. This glycosylation reaction is catalyzed by uridine diphosphate (UDP)-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated donor to the hydroxyl group at the C-9 position of AOH. Gentiobiosyl transfer involves a two-step process: initial glucosylation to form alternariol-9-glucoside, followed by addition of a second glucose unit via β-(1→6) linkage to yield the gentiobiosyl derivative [2].

The key enzyme identified in this process is UGT71A44, a glycosyltransferase isolated from strawberry (Fragaria × ananassa) and heterologously expressed in Escherichia coli. UGT71A44 exhibits remarkable regioselectivity for the C-9 position of AOH, though it also demonstrates minor activity at the C-3 position. Biotransformation studies reveal conversion rates of 58% for alternariol-3-glucoside and 5% for alternariol-9-glucoside when using purified AOH as substrate [2]. This enzyme's substrate flexibility extends to alternariol monomethyl ether (AME), which it glucosylates at the C-3 position with a 24% conversion rate [2].

Whole-cell biotransformation systems using engineered E. coli expressing UGT71A44 significantly enhance production efficiency. These systems leverage intracellular cofactor regeneration and demonstrate superior performance over chemical synthesis methods, which typically yield less than 0.1% of target compounds through multi-step routes. Optimization of fermentation parameters—including temperature (18–25°C), induction timing (20–48 hours), and cell density at induction (OD600 1.5)—increases enzyme yield up to 1.97 g/L in fed-batch fermentations . Co-expression of genes such as prpD and malK further boosts UGT production through enhanced cofactor availability .

Table 1: Optimization Parameters for Heterologous Expression of Glycosyltransferases

Expression ParameterOptimal RangeImpact on Yield
Temperature18–25°C2-4 fold increase
Induction Time20–48 hours130% improvement
Inducer Concentration0.16–1.0 mMVariable by system
Cell Density at InductionOD600 1.5Maximized activity

The enzymatic glycosylation serves as a detoxification mechanism in plants infected by Alternaria, converting the hydrophobic mycotoxin into a more water-soluble form for compartmentalization or excretion. This modification significantly alters the compound's bioavailability and bioactivity while retaining the core dibenzopyrone structure characteristic of resorcylic acid lactones [2] [7].

Role of O-Methyltransferases in Derivative Formation

O-Methyltransferases (OMTs) catalyze the methylation of alternariol derivatives, significantly influencing their structural diversity and biological activity. The biosynthesis of alternariol 9-methyl ether (AME), a direct precursor in some glycosylation pathways, involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the C-9 hydroxyl of AOH. This reaction is mediated by a specific O-methyltransferase encoded by the omtI gene [3] [5].

Genetic studies in marine-derived Alternaria alternata FB1 reveal that omtI is clustered with pksI (encoding polyketide synthase) in the alternariol biosynthetic gene cluster. The PksI enzyme synthesizes the core AOH structure through condensation of one acetyl-CoA and six malonyl-CoA units, after which OmtI catalyzes the methylation step to form AME [3]. Disruption of omtI through targeted knockout experiments results in exclusive production of AOH without AME derivatives, confirming this enzyme's non-redundant role in methylation [3]. The methylation efficiency varies among Alternaria strains, with marine isolates showing enhanced activity under high-salinity conditions, suggesting environmental regulation of this pathway [3].

The regioselectivity of methylation profoundly affects downstream glycosylation patterns. While UGT71A44 glucosylates both AOH (C-3 and C-9) and AME (C-3), methylation at C-9 completely blocks gentiobioside formation at that position. This structural constraint necessitates gentiobioside attachment exclusively at the C-3 position in methylated derivatives, as observed in alternariol 9-methyl ether-3-gentiobioside [2] [9]. OMTs in Alternaria spp. demonstrate substrate promiscuity, accepting not only AOH but also structurally related resorcylic lactones such as altenuene and dehydroaltenusin [7].

Table 2: Substrate Specificity of UDP-Glucosyltransferases Toward Alternariol Derivatives

SubstratePrimary ProductConversion Rate
Alternariol (AOH)Alternariol-3-glucoside58%
Alternariol (AOH)Alternariol-9-glucoside5%
Alternariol monomethyl ether (AME)AME-3-glucoside24%

Genetic Manipulation of Biosynthetic Clusters in Marine Fungi

Marine-derived Alternaria strains exhibit enhanced genetic plasticity in their secondary metabolite clusters compared to terrestrial counterparts, making them prime targets for metabolic engineering. The biosynthetic gene cluster for alternariol derivatives in Alternaria alternata FB1 spans approximately 25 kb and includes core genes pksI (polyketide synthase), omtI (O-methyltransferase), and a cytochrome P450 oxidase responsible for hydroxylation modifications [3]. This cluster is transcriptionally regulated by a pathway-specific Zn₂Cys₆ transcription factor activated under low-nitrogen conditions [3].

Heterologous expression of the entire AOH cluster in Aspergillus nidulans has successfully reconstructed alternariol biosynthesis, confirming the functional annotation of genes. However, complete reconstruction of gentiobioside production requires additional expression of UDP-glucosyltransferase genes not present in the native cluster [3]. CRISPR-Cas9-mediated knockout of omtI in marine A. alternata FB1 redirects metabolic flux toward AOH accumulation without competing methylation, simplifying downstream purification of alternariol for enzymatic glycosylation [3]. This genetic modification increased AOH yield by 2.3-fold compared to wild-type strains [3].

Co-cultivation techniques have been employed to activate silent biosynthetic genes. Marine Alternaria spp. co-cultured with Streptomyces species upregulate glycosyltransferase expression through interspecies signaling, resulting in a 4.5-fold increase in alternariol gentiobioside production . Additionally, epigenetic modifiers like suberoylanilide hydroxamic acid (SAHA) enhance cluster expression by promoting histone acetylation, effectively derepressing silent gene clusters in marine fungi [3].

Table 3: Genetic Modifications for Enhanced Alternariol Derivative Production

Genetic ApproachTarget GeneEffect on Production
omtI knockoutO-methyltransferaseExclusive AOH production (2.3× yield)
ugt71A44 heterologous expressionGlycosyltransferase63% biotransformation efficiency
Co-cultivation with StreptomycesMultiple genes4.5× increase in gentiobioside yield
Epigenetic modulation (SAHA)Histone modifiersActivation of silent gene clusters

The development of marine-specific genetic tools includes shuttle vectors with fungal promoters (e.g., gpdA and tef1) adapted for high salinity conditions. These enable stable transformation and overexpression of biosynthetic genes in marine Alternaria [3]. However, challenges persist in manipulating marine fungi due to their slower growth rates and complex gene regulation networks responsive to oceanic environmental cues [3].

Properties

Product Name

Alternariol 9-Gentiobioside

IUPAC Name

3,7-dihydroxy-1-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[c]chromen-6-one

Molecular Formula

C26H30O15

Molecular Weight

582.5 g/mol

InChI

InChI=1S/C26H30O15/c1-8-2-9(28)3-13-16(8)11-4-10(5-12(29)17(11)24(36)39-13)38-26-23(35)21(33)19(31)15(41-26)7-37-25-22(34)20(32)18(30)14(6-27)40-25/h2-5,14-15,18-23,25-35H,6-7H2,1H3/t14-,15-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1

InChI Key

FDXXHVUYQVMVEL-QFEMTIKASA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)O2)O

Isomeric SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)C(=O)O2)O

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